molecular formula C22H26O8S B13837183 Diethyl 5,5'-sulfonylbis(2-ethoxybenzoate)

Diethyl 5,5'-sulfonylbis(2-ethoxybenzoate)

Cat. No.: B13837183
M. Wt: 450.5 g/mol
InChI Key: DAMHCCYDUXTGTD-UHFFFAOYSA-N
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Description

Diethyl 5,5’-sulfonylbis(2-ethoxybenzoate) is an organic compound with a complex structure that includes sulfonyl and ethoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5,5’-sulfonylbis(2-ethoxybenzoate) typically involves the reaction of 2-ethoxybenzoic acid with sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl ester, which is then further reacted with diethyl sulfate to yield the final product. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of diethyl 5,5’-sulfonylbis(2-ethoxybenzoate) can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5’-sulfonylbis(2-ethoxybenzoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethoxybenzoate derivatives.

Scientific Research Applications

Diethyl 5,5’-sulfonylbis(2-ethoxybenzoate) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 5,5’-sulfonylbis(2-ethoxybenzoate) involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group in the compound can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the ethoxybenzoate groups can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5,5’-sulfonylbis(2-methoxybenzoate)
  • Diethyl 5,5’-sulfonylbis(2-propoxybenzoate)
  • Diethyl 5,5’-sulfonylbis(2-butoxybenzoate)

Uniqueness

Diethyl 5,5’-sulfonylbis(2-ethoxybenzoate) is unique due to its specific combination of sulfonyl and ethoxybenzoate groups, which confer distinct chemical properties and reactivity. Compared to its analogs, the ethoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wider range of applications in both aqueous and organic environments.

Properties

Molecular Formula

C22H26O8S

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 2-ethoxy-5-(4-ethoxy-3-ethoxycarbonylphenyl)sulfonylbenzoate

InChI

InChI=1S/C22H26O8S/c1-5-27-19-11-9-15(13-17(19)21(23)29-7-3)31(25,26)16-10-12-20(28-6-2)18(14-16)22(24)30-8-4/h9-14H,5-8H2,1-4H3

InChI Key

DAMHCCYDUXTGTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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